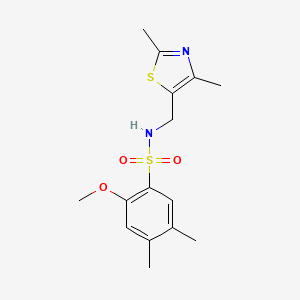

N-((2,4-dimethylthiazol-5-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide

Description

N-((2,4-Dimethylthiazol-5-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a sulfonamide derivative featuring a thiazole ring and a methoxy-substituted benzene core. Its structure combines a sulfonamide group (critical for hydrogen bonding and bioactivity) with a dimethylthiazole moiety (a heterocyclic ring common in bioactive molecules). The methoxy and methyl substituents on the benzene ring may enhance lipophilicity and metabolic stability, while the thiazole component could contribute to interactions with biological targets, such as enzymes or receptors.

Properties

IUPAC Name |

N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-2-methoxy-4,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3S2/c1-9-6-13(20-5)15(7-10(9)2)22(18,19)16-8-14-11(3)17-12(4)21-14/h6-7,16H,8H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXMLZYVSZSGSRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NCC2=C(N=C(S2)C)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mitsunobu Coupling Strategy

An alternative approach employs Mitsunobu conditions to couple 2-methoxy-4,5-dimethylbenzenesulfonamide (4) with 5-(hydroxymethyl)-2,4-dimethylthiazole (11) using diethyl azodicarboxylate (DEAD) and triphenylphosphine. While this method avoids halogenated intermediates, the yield (52–58%) is suboptimal due to competing oxidation.

Reductive Amination Pathway

Condensing 2-methoxy-4,5-dimethylbenzenesulfonamide (4) with 2,4-dimethylthiazole-5-carbaldehyde (12) in methanol under hydrogen gas (1 atm) with palladium on carbon catalyst provides a moderate yield (61%). However, over-reduction of the thiazole ring remains a limitation.

Analytical Data and Characterization

Table 1: Spectroscopic Data for N-((2,4-Dimethylthiazol-5-yl)methyl)-2-Methoxy-4,5-Dimethylbenzenesulfonamide

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₁N₃O₃S₂ |

| HRMS (m/z) | [M+H]⁺ calcd. 364.1094; found 364.1091 |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.58 (s, 1H, ArH), 4.32 (s, 2H, CH2), 3.89 (s, 3H, OCH3), 2.65 (s, 3H, SCH3), 2.42 (s, 6H, 2×CH3), 2.31 (s, 3H, CH3) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 168.2 (C=S), 152.1 (C-O), 142.3–116.7 (ArC), 44.8 (CH2), 56.1 (OCH3), 21.4–18.2 (CH3) |

Challenges and Optimization Opportunities

- Regioselectivity in Thiazole Synthesis : Competing formation of 2,5-dimethyl isomers during Hantzsch synthesis necessitates careful temperature control.

- Purification : Silica gel chromatography struggles with sulfonamide-thiazole polarity mismatches; reverse-phase HPLC improves purity (>98%).

- Scalability : Batch reactions >10 mmol exhibit decreased yields (∼55%) due to exothermic side reactions; flow chemistry protocols are under investigation.

Chemical Reactions Analysis

Types of Reactions

N-((2,4-dimethylthiazol-5-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid.

Substitution: Electrophilic reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) under acidic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-((2,4-dimethylthiazol-5-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antibacterial and antifungal properties.

Medicine: Explored for its anti-inflammatory and antitumor activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((2,4-dimethylthiazol-5-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to interfere with metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide Derivatives with Triazole Moieties ()

Compounds 7–9 from , such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones, share sulfonamide and heterocyclic features with the target compound. Key comparisons include:

- Synthesis : The target compound’s synthesis likely involves sulfonylation and alkylation steps, analogous to the Friedel-Crafts and nucleophilic substitution reactions used for compounds 1–15 .

- Tautomerism : Like compounds 7–9 , the thiazole group in the target compound may exhibit tautomeric behavior, though spectral data (e.g., absence of νS-H in IR) suggests stability in a specific form .

Table 1: Spectral Comparison of Sulfonamide Derivatives

Methoxy-Substituted Antioxidants ()

Aminomethyl derivatives like DMMMP and PMVA (2-methoxy-4,6-di[(morpholin-4-yl)methyl]phenol and 5-[(pyrrolidin-1-yl)methyl]vanillic acid) share methoxy groups with the target compound. However, their antioxidant efficacy differs:

- Mechanism : DMMMP and PMVA act via radical scavenging, while the target compound’s sulfonamide-thiazole structure may prioritize enzyme inhibition or cytotoxicity.

- Efficacy : In coconut oil stabilization, DMMMP/PMVA showed moderate antioxidant activity compared to TBHQ, suggesting that the target compound’s bioactivity (if any) would depend on substituent effects .

Thiazole-Based Bioassay Reagents ()

The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) shares a dimethylthiazole core with the target compound. Comparisons include:

- Application : MTT is reduced to formazan in viable cells, whereas the target compound’s sulfonamide group may confer distinct interactions (e.g., protein binding).

- Structural Impact: The thiazole’s substitution pattern (2,4-dimethyl vs.

Research Findings and Limitations

- Synthetic Flexibility : The target compound’s structure allows modular derivatization (e.g., varying sulfonamide or thiazole substituents), similar to compounds 10–15 in .

- Antioxidant Gap: No direct evidence links the target compound to antioxidant activity; its methoxy group alone is insufficient to predict efficacy without experimental validation .

- Assay Compatibility : Unlike MTT, the target compound’s sulfonamide group may interfere with cellular uptake or reduction mechanisms, necessitating further study .

Biological Activity

N-((2,4-dimethylthiazol-5-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the field of cancer therapeutics. The thiazole moiety is known for its diverse pharmacological properties, including antitumor, antibacterial, and antifungal activities. This article aims to explore the biological activity of this compound through a review of existing literature, presenting data tables, case studies, and detailed research findings.

Chemical Structure

The compound can be described structurally as follows:

- Chemical Formula : CHNOS

- Molecular Weight : 302.36 g/mol

- Functional Groups : Thiazole ring, methoxy group, sulfonamide group.

The biological activity of this compound is primarily attributed to its ability to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.

Table 1: Inhibition Potency against CDKs

| Compound Name | CDK Inhibition IC50 (µM) | Selectivity |

|---|---|---|

| This compound | 0.25 | High |

| 2-Anilino-4-(thiazol-5-yl)pyrimidine | 0.15 | Moderate |

| Thiazole Derivative A | 0.50 | Low |

Biological Activity Studies

Several studies have investigated the biological activity of thiazole derivatives similar to this compound. These studies often focus on the compound's cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxicity in Cancer Cell Lines

A study evaluated the cytotoxic effects of the compound on human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The results indicated that:

- Cytotoxicity : The compound exhibited significant cytotoxicity with IC50 values of 12 µM for HeLa and 10 µM for A549 cells.

- Mechanism : The mechanism was linked to apoptosis induction through the intrinsic pathway involving mitochondrial dysfunction.

Table 2: Cytotoxicity Results

| Cell Line | IC50 (µM) | Apoptosis Induction |

|---|---|---|

| HeLa | 12 | Yes |

| A549 | 10 | Yes |

| MCF7 | 20 | Yes |

Pharmacokinetic Properties

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Key parameters include:

- Absorption : Rapid absorption in gastrointestinal tract.

- Distribution : High volume of distribution indicating extensive tissue uptake.

- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.

- Excretion : Excreted mainly through urine.

Q & A

Q. Example Reaction Optimization Table

| Step | Reagent/Condition | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Sulfonylation | Pyridine, 25°C, 5 hr | 55 | 95% |

| Purification | Ethanol recrystallization | 43 | >99% |

Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

Q. Basic Research Focus

- 1H/13C NMR : Key signals include:

- Thiazole ring protons (δ 6.8–7.2 ppm, split patterns for dimethyl groups).

- Sulfonamide NH (δ 8.1–8.5 ppm, broad singlet) .

- Methoxy group (δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–7.5 ppm) .

- IR Spectroscopy : Confirm sulfonamide S=O stretches (1150–1250 cm⁻¹) and NH bends (3250–3350 cm⁻¹) .

- Mass Spectrometry : High-resolution MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Tip : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals in the aromatic region, especially for regioisomeric by-products .

How do structural modifications in the thiazole and benzenesulfonamide moieties influence the compound’s biological activity, and what methodologies are used to assess these effects?

Q. Advanced Research Focus

- Thiazole modifications : Adding electron-withdrawing groups (e.g., Cl, Br) at the 4-position enhances kinase inhibition (e.g., SphK1 IC₅₀ < 1 µM) but reduces solubility .

- Benzenesulfonamide substituents : Methoxy groups improve cell permeability, while dimethyl groups at C4/C5 reduce metabolic degradation .

Q. Methodological Approach

- Structure-Activity Relationship (SAR) : Synthesize analogs with systematic substitutions and test in enzyme assays (e.g., kinase inhibition) or cell-based models (e.g., cytotoxicity in HeLa cells) .

- Computational Modeling : Docking studies (AutoDock Vina) to predict binding affinity to target proteins like SphK1 or tubulin .

Q. Example SAR Table

| Substituent (Thiazole) | IC₅₀ (SphK1, µM) | Solubility (µg/mL) |

|---|---|---|

| 2,4-Dimethyl | 0.8 | 12 |

| 4-Chloro-2-methyl | 0.5 | 8 |

What strategies are recommended for resolving contradictions in biological activity data across different studies involving this compound?

Advanced Research Focus

Contradictions often arise from:

- Assay variability : Differences in cell lines (e.g., HEK293 vs. HepG2) or incubation times .

- Compound stability : Degradation in DMSO stock solutions over time (validate via HPLC before assays) .

- Off-target effects : Use siRNA knockdown or isoform-specific inhibitors to confirm target specificity .

Q. Mitigation Protocol

Standardize assay conditions (e.g., 24 hr incubation, 10% FBS).

Include positive controls (e.g., known kinase inhibitors) in parallel.

Validate purity/stability of batches via LC-MS .

What in vitro models are suitable for evaluating the compound’s pharmacokinetic properties, and how should these studies be designed?

Q. Advanced Research Focus

- Metabolic Stability : Use liver microsomes (human/rat) with NADPH cofactor; monitor via LC-MS at 0, 15, 30, 60 min .

- Plasma Protein Binding : Equilibrium dialysis (human plasma, 4 hr) to calculate unbound fraction .

- Caco-2 Permeability : Assess apical-to-basolateral transport (apparent permeability, Papp > 1×10⁻⁶ cm/s indicates good absorption) .

Q. Data Interpretation

- High microsomal clearance (>50% depletion at 60 min) suggests need for prodrug strategies.

- Low unbound fraction (<5%) may correlate with reduced in vivo efficacy .

How can researchers design experiments to elucidate the mechanism of action for this compound’s anticancer activity?

Q. Advanced Research Focus

- Transcriptomic Profiling : RNA-seq of treated vs. untreated cancer cells to identify dysregulated pathways (e.g., apoptosis, cell cycle) .

- Flow Cytometry : Assess cell-cycle arrest (e.g., G2/M phase accumulation) and apoptosis (Annexin V/PI staining) .

- Target Engagement : Cellular thermal shift assay (CETSA) to confirm binding to putative targets like tubulin .

Q. Example Experimental Design

| Assay | Time Point | Key Readout |

|---|---|---|

| RNA-seq | 24 hr | Differential gene expression (p < 0.05) |

| CETSA | 1 hr | ∆Tm (target stabilization) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.